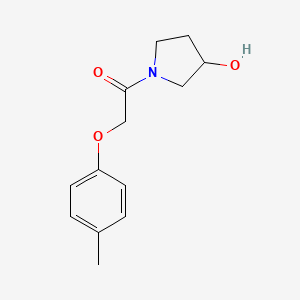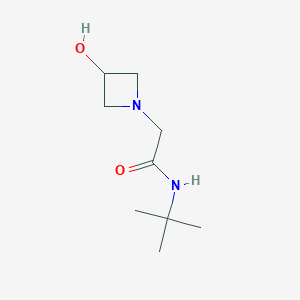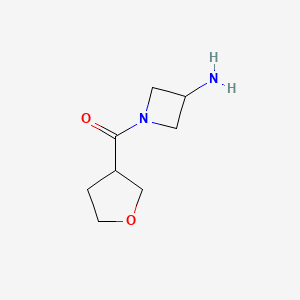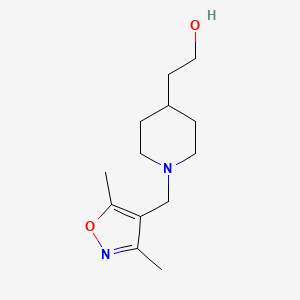
2-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)ethan-1-ol
Übersicht
Beschreibung
2-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)ethan-1-ol, commonly referred to as DMIPE, is a synthetic compound that has been studied for its potential applications in the field of organic chemistry. DMIPE is a derivative of the piperidine ring, and is a member of the monoterpene family. It has been used in biochemistry and medicinal chemistry research, and shows potential for use in the laboratory as a reagent for synthesis and as an inhibitor of enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Research on compounds related to 2-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)ethan-1-ol primarily focuses on their synthesis and potential as precursors for various derivative formations. One study discusses the synthesis methods and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, highlighting the versatility of piperidine-based compounds in generating a wide range of chemical entities with potential pharmacological activities . Another research explores the ring-opening reaction of related compounds with cyclic secondary amines, demonstrating the complex chemical behaviors and the potential for synthesizing novel molecules 2.
Pharmacological Potential
Studies have investigated the pharmacological potential of compounds structurally similar to 2-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)ethan-1-ol. For instance, a series of [alpha-(heterocyclyl)benzyl]piperazines, including ones with the 3,5-dimethylisoxazol-4-yl moiety, were synthesized and found to have potent hypolipidemic activity, suggesting their utility in lowering serum lipid levels .
Wound Healing Evaluation
The wound healing potential of derivatives structurally related to 2-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)ethan-1-ol has also been assessed. One study evaluated the in vivo wound-healing potential of certain ethanone derivatives, finding significant healing properties in specific treated groups, indicating the potential therapeutic applications of these compounds .
Structural Analysis and Characterization
Research includes the structural analysis and characterization of related compounds. For example, one study detailed the synthesis, spectroscopic characterization, and crystal structure analysis of a derivative, providing insights into its molecular configuration and potential interactions in biological systems .
Eigenschaften
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10-13(11(2)17-14-10)9-15-6-3-12(4-7-15)5-8-16/h12,16H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTULYXAVSIMYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





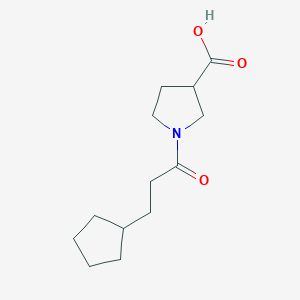
![N-[(piperidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488766.png)
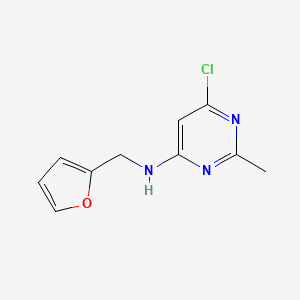
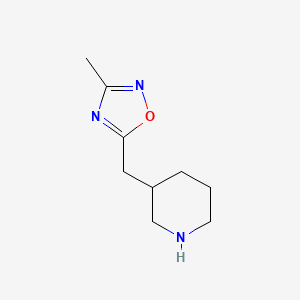
![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)

![2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine](/img/structure/B1488773.png)
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)
![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)
